molecular formula C41H44N4O10S B608698 Lurbinectedin CAS No. 497871-47-3

Lurbinectedin

Cat. No.: B608698
CAS No.: 497871-47-3
M. Wt: 784.9 g/mol
InChI Key: YDDMIZRDDREKEP-HWTBNCOESA-N
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Description

Lurbinectedin is a synthetic alkylating agent derived from trabectedin, a natural marine alkaloid isolated from the sea squirt Ecteinascidia turbinata. It received U.S. FDA approval in 2020 for the treatment of metastatic small cell lung cancer (SCLC) in patients with disease progression after platinum-based chemotherapy . Structurally, this compound shares a pentacyclic skeleton with trabectedin, composed of two tetrahydroisoquinoline rings (subunits A and B) critical for DNA binding. However, its third subunit (ring C) is a tetrahydroβ-carboline instead of trabectedin’s additional tetrahydroisoquinoline . This modification enhances pharmacokinetic stability and may reduce toxicity .

This compound exerts dual mechanisms: (1) covalent DNA binding, inducing double-strand breaks and apoptosis, and (2) modulation of the tumor microenvironment (TME) by reducing tumor-associated macrophages (TAMs) and inflammatory cytokines like CCL2 and VEGF . Its approval was based on a phase II basket trial (NCT02454972) demonstrating an overall response rate (ORR) of 35.2% and median overall survival (OS) of 9.3 months in relapsed SCLC .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lurbinectedin involves a complex multi-step process starting from small, common starting materials. The synthetic route requires twenty-six individual steps to produce the drug with an overall yield of 1.6% . The process involves various reaction conditions, including the use of protecting groups, selective functional group transformations, and stereoselective reactions to ensure the correct configuration of the final product.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product. The process is carried out under strict regulatory guidelines to ensure the safety and efficacy of the drug.

Chemical Reactions Analysis

Types of Reactions: Lurbinectedin undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the formation of reactive oxygen species.

    Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.

    Substitution: Nucleophilic substitution reactions can take place, particularly at the electrophilic sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Scientific Research Applications

Small Cell Lung Cancer (SCLC)

Lurbinectedin's primary application is in the treatment of SCLC, particularly for patients who have progressed after first-line chemotherapy.

  • Clinical Efficacy : A pivotal Phase II trial demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months when administered at a dose of 3.2 mg/m² every three weeks .
  • Combination Therapies : Ongoing studies are exploring this compound in combination with other agents, such as doxorubicin and immune checkpoint inhibitors like pembrolizumab . A notable trial reported an ORR of 62% when this compound was combined with irinotecan .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects:

  • Common adverse events include hematological disorders such as leukopenia and neutropenia, as well as non-hematological issues like fatigue and nausea .

Summary of Clinical Trials

Trial NamePhasePopulationTreatment RegimenORR (%)Median DoR (months)Comments
Phase II Basket TrialIISCLC patients post-chemotherapyThis compound 3.2 mg/m² q3w35.25.3FDA approved based on positive results
Combination with DoxorubicinIIISCLC patientsThis compound + DoxorubicinN/AN/AShowed better safety profile than CAV
LAGOON TrialIIISCLC patientsThis compound alone or with Irinotecan625.7Ongoing trial to expand patient cohort
LUPER TrialI/IISCLC patients post-first-line therapyThis compound + PembrolizumabN/AN/AExploring combination efficacy

Case Study 1: Efficacy in Platinum-Sensitive Patients

In a cohort study involving platinum-sensitive SCLC patients, this compound demonstrated a significantly higher ORR compared to traditional therapies, reinforcing its role as a viable second-line treatment option .

Case Study 2: Combination Therapy Outcomes

A recent study evaluated the combination of this compound and doxorubicin, revealing that while it did not improve overall survival compared to standard treatments, it provided a superior safety profile, indicating potential for use in patients who cannot tolerate more aggressive regimens .

Mechanism of Action

Lurbinectedin exerts its chemotherapeutic activity by covalently binding to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This binding results in double-strand DNA breaks and subsequent cell death. Additionally, this compound induces immunogenic cell death and stimulates anti-cancer immunity by reducing tumor-associated macrophages and modulating the tumor microenvironment .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Trabectedin

  • Structural Similarities and Differences: Both lurbinectedin and trabectedin share core DNA-binding subunits (A and B). The tetrahydroβ-carboline in this compound replaces trabectedin’s third tetrahydroisoquinoline, improving solubility and pharmacokinetics .
  • Mechanism: Both induce DNA damage and inhibit transcription, but this compound shows stronger suppression of Rho GTPase pathways in monocytes, impairing cell migration and inflammation .
  • Efficacy : In preclinical fibrosarcoma models, both drugs demonstrated similar anti-tumor activity (treatment-to-control ratio: 13–15%) and reduced lung metastases (median 2–4 vs. 45 in untreated controls) . However, trabectedin is approved for soft-tissue sarcoma and ovarian cancer, while this compound targets SCLC .
  • Safety : this compound has a lower incidence of severe hematological toxicity (e.g., grade 3–4 neutropenia: 46% vs. 85% with trabectedin) .

Topotecan

  • Mechanism : Topotecan, a topoisomerase I inhibitor, differs mechanistically from this compound’s DNA alkylation and TME modulation.
  • Efficacy : In relapsed SCLC, this compound showed superior ORR (35.2% vs. 5–24% for topotecan) and median OS (9.3 vs. 6–7.7 months) .
  • Safety : this compound has lower rates of anemia (grade 3–4: 4% vs. 31%) and thrombocytopenia (grade 3–4: 8% vs. 18%) compared to topotecan .

Impact on Tumor Microenvironment

Both this compound and trabectedin reduce TAMs and angiogenesis, but this compound shows broader inhibition of inflammatory cytokines (e.g., CCL2, CXCL8) . In drug-resistant tumors, this compound retains anti-TME activity even when cancer cells are resistant to direct cytotoxicity .

Clinical and Research Implications

  • Ongoing Trials : The phase III LAGOON trial (NCT05153239) is comparing this compound with topotecan or cyclophosphamide in SCLC .
  • Combination Therapies : Preclinical data support synergy between this compound and ATR inhibitors (e.g., ceralasertib) in SCLC models, enhancing DNA damage and apoptosis .
  • Biomarkers : SLFN11 expression correlates with this compound sensitivity, suggesting utility in patient stratification .

Biological Activity

Lurbinectedin (PM01183) is a synthetic compound derived from the marine organism Ecteinascidia turbinata, known for its potential as an anticancer agent. It functions primarily as an inhibitor of oncogenic transcription, demonstrating significant biological activity against various cancers, particularly small cell lung cancer (SCLC) and platinum-resistant ovarian cancer. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound based on diverse research findings.

This compound exerts its antitumor effects through several mechanisms:

  • Transcription Inhibition : It binds to CG-rich sequences in DNA, particularly around the promoters of protein-coding genes, leading to the stalling of RNA polymerase II and subsequent transcriptional inhibition.
  • Apoptosis Induction : this compound induces apoptosis in cancer cells by generating DNA breaks and activating apoptotic pathways. Studies have shown that it activates caspase-8 in human monocytes, leading to their death, which is crucial for modulating the tumor microenvironment .
  • Impact on Tumor Microenvironment : It reduces the viability of tumor-associated macrophages and circulating monocytes, inhibiting angiogenesis and tumor growth even in resistant cancer models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, showcasing promising results:

  • Small Cell Lung Cancer : In a Phase II basket trial involving patients with SCLC, this compound demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months. Notably, 43% of patients had durable responses lasting over six months .
  • Ovarian Cancer : In ongoing Phase III trials for platinum-resistant ovarian cancer, this compound is being assessed for its efficacy in combination with other agents, highlighting its potential as a treatment option for difficult-to-treat malignancies .

In Vitro Studies

In vitro studies have confirmed this compound's cytotoxic effects on various cancer cell lines:

  • Monocyte Studies : this compound significantly decreased monocyte viability and inhibited the production of inflammatory cytokines such as CCL2 and VEGF, indicating its role in modulating immune responses within tumors .
  • Gene Expression Analysis : A comprehensive gene expression analysis revealed strong inhibition of the Rho GTPase pathway in this compound-treated monocytes, affecting their functional activities and contributing to reduced inflammation within the tumor microenvironment .

In Vivo Studies

Animal models have provided insights into this compound's antitumor activity:

  • Tumor Growth Inhibition : In mouse models, this compound not only inhibited tumor growth but also reduced the number of circulating monocytes and macrophages in the tumor microenvironment .
  • Combination Therapies : Preliminary studies suggest enhanced efficacy when this compound is combined with other chemotherapeutic agents like irinotecan, showing improved ORR and DoR compared to monotherapy .

Real-World Outcomes

A retrospective analysis at the Mayo Clinic evaluated 90 patients receiving this compound. The study found that:

  • Overall Survival (OS) : Patients treated with this compound as a second-line agent had a median OS significantly longer than historical controls.
  • Adverse Events : Treatment-related adverse events were manageable, supporting the safety profile observed in clinical trials .

Summary Table of Clinical Trials

Trial NameCancer TypeTreatment RegimenORR (%)Median DoR (months)
NCT02454972Small Cell Lung CancerThis compound Monotherapy35.25.3
NCT05153239Platinum-resistant Ovarian CancerThis compound + Combination TherapyTBDTBD
Mayo Clinic StudyVarious Solid TumorsThis compound Second-Line TreatmentTBDTBD

Properties

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198065
Record name Lurbinectedin
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Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue.
Record name Lurbinectedin
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CAS No.

497871-47-3
Record name Lurbinectedin
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Record name Lurbinectedin
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Record name LURBINECTEDIN
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